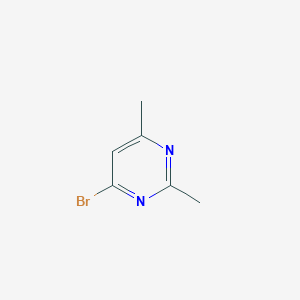

4-Bromo-2,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCKNLGMBFKIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450034 | |

| Record name | 4-bromo-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354574-56-4 | |

| Record name | 4-bromo-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved drugs, due to its ability to engage in various biological interactions.[1][2] This technical guide provides a detailed overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 354574-56-4, is a heterocyclic aromatic compound.[3][4][5][6] Its key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models are also included.

| Property | Value | Source |

| CAS Number | 354574-56-4 | [3][4] |

| Molecular Formula | C₆H₇BrN₂ | [3][4][5][6] |

| Molecular Weight | 187.04 g/mol | [4][5] |

| Appearance | White to off-white solid (predicted) | [7] |

| Boiling Point | 219.2 ± 20.0 °C (Predicted) | [7] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 0.99 ± 0.30 (Predicted) | [7] |

| XLogP3 | 1.8 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis and Reactivity

Synthesis

A general and efficient one-pot method for the synthesis of 4-bromopyrimidines has been reported, which can be adapted for this compound. This approach involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in dioxane.[8]

Experimental Protocol: General Synthesis of 4-Bromopyrimidines [8]

-

A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.

-

To this solution, 10 mmol of the appropriate N-(cyanovinyl)amidine is added.

-

The resulting mixture is stirred at 15-20°C for 2 hours.

-

The reaction mixture is then allowed to stand at room temperature for 1 hour.

-

Finally, the mixture is poured into crushed ice to precipitate the 4-bromopyrimidine product.

-

The solid product is collected by filtration and can be further purified by recrystallization.

Synthesis Workflow

Caption: General workflow for the one-pot synthesis of 4-bromopyrimidines.

Reactivity

The reactivity of this compound is primarily characterized by the presence of the bromine atom on the electron-deficient pyrimidine ring. This makes the carbon atom to which the bromine is attached susceptible to nucleophilic attack. The bromine atom acts as a good leaving group, facilitating various substitution reactions.

Common reactions include:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This is a common strategy for introducing diverse functional groups at the 4-position of the pyrimidine ring.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules. The reactivity in such reactions is generally higher for bromo derivatives compared to their chloro counterparts due to the weaker C-Br bond.

Role in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its prevalence is due to its ability to mimic purine bases and interact with biological targets through hydrogen bonding and π-π stacking interactions.

This compound serves as a versatile intermediate in the synthesis of potential drug candidates. The bromo substituent provides a convenient handle for introducing various pharmacophores and modulating the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile.

Potential Therapeutic Applications of Pyrimidine Derivatives:

-

Anticancer Agents: Many pyrimidine derivatives are potent inhibitors of various kinases, which are key targets in cancer therapy.[9] For instance, fused pyrimidine systems like imidazopyrimidines are being explored as kinase inhibitors.[10]

-

Anti-infective Agents: The pyrimidine scaffold is found in numerous antibacterial, antifungal, and antiviral drugs.[2]

-

Central Nervous System (CNS) Disorders: Pyrimidine derivatives have shown potential as agents for treating neurological disorders.[2]

Pyrimidine Scaffold in Kinase Inhibitor Design

Caption: Logical workflow for utilizing this compound in the discovery of kinase inhibitors.

Safety and Handling

This compound is considered hazardous.[3] The following safety precautions should be observed when handling this compound:

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Store the compound in a tightly closed container in a dry and cool place.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its reactivity, particularly at the bromine-substituted position, allows for the straightforward synthesis of a diverse range of pyrimidine derivatives. The established importance of the pyrimidine scaffold in medicinal chemistry underscores the utility of this compound as a starting material for the development of novel therapeutic agents targeting a variety of diseases. Researchers and scientists can leverage the chemical properties of this compound to design and synthesize new molecular entities with tailored biological activities.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 354574-56-4 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. cenmed.com [cenmed.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 354574-56-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Synthesis of 4-Bromo-2,6-dimethylpyrimidine from Acetylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,6-dimethylpyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of acetylacetone with urea to form an intermediate, which is subsequently brominated to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Pathway

The synthesis proceeds in two primary stages:

-

Pyrimidine Ring Formation: Acetylacetone undergoes a condensation reaction with urea in an acidic alcoholic solution to form 4-hydroxy-2,6-dimethylpyrimidine. This intermediate exists in tautomeric equilibrium with 2,6-dimethylpyrimidin-4(3H)-one.

-

Deoxybromination: The hydroxyl group of the pyrimidine intermediate is subsequently replaced with a bromine atom using a brominating agent such as phosphorus oxybromide (POBr₃) to yield this compound.

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine

This protocol is adapted from a patented procedure for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.[1]

Materials:

-

Urea (0.5 mole)

-

Acetylacetone (0.53 mole)

-

Methanol (200 ml)

-

40% Hydrogen chloride in methanol (68 g)

Procedure:

-

To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add urea (0.5 mole), acetylacetone (0.53 mole), and 200 ml of methanol.

-

Stir the mixture and heat to 52°C.

-

Add 68 g of a 40% solution of hydrogen chloride in methanol.

-

Maintain the stirring and reflux the mixture for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the solid product by filtration.

-

Dry the solid to obtain 4-hydroxy-2,6-dimethylpyrimidine hydrochloride.

-

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base like sodium hydroxide.

Step 2: Synthesis of this compound

While a specific protocol for the bromination of 4-hydroxy-2,6-dimethylpyrimidine using POBr₃ was not found, the following is a detailed analogous procedure for the chlorination of the same substrate using POCl₃, which can be adapted for the bromination reaction.[2]

Materials:

-

4-Hydroxy-2,6-dimethylpyrimidine (1.0 mmol)

-

Phosphorus oxybromide (POBr₃) (3.0 mmol) - Note: This is an adaptation from the analogous chlorination which uses POCl₃.

-

Toluene (15 mL)

-

Ice water

-

Sodium carbonate solution

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-2,6-dimethylpyrimidine (1.0 mmol) in toluene (15 mL).

-

Add phosphorus oxybromide (POBr₃) (3.0 mmol) to the solution.

-

Stir the mixture under reflux for 3 hours.

-

Monitor the reaction for completion using a suitable technique (e.g., TLC).

-

After the reaction is complete, remove the excess phosphorus oxybromide by distillation under reduced pressure.

-

Carefully quench the reaction by adding ice water (10 mL).

-

Adjust the pH of the mixture to 9-10 with a sodium carbonate solution.

-

Extract the aqueous layer with methyl tert-butyl ether (MTBE).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Acetylacetone | C₅H₈O₂ | 100.12 | 123-54-6 |

| Urea | CH₄N₂O | 60.06 | 57-13-6 |

| 4-Hydroxy-2,6-dimethylpyrimidine | C₆H₈N₂O | 124.14 | 6622-92-0 |

| This compound | C₆H₇BrN₂ | 187.04 | 354574-56-4 |

| Reaction Step | Product | Yield (%) | Physical Properties |

| 1: Acetylacetone + Urea | 4-Hydroxy-2,6-dimethylpyrimidine HCl | 90.2[1] | Melting Point: 270°C (decomposition)[1] |

| 2: 4-Hydroxy-2,6-dimethylpyrimidine + POBr₃ (analogous) | This compound | 82 (analogous)[2] | Density: 1.5±0.1 g/cm³[3][4], Boiling Point: 219.2±20.0 °C at 760 mmHg[4], Flash Point: 86.4±21.8 °C[3][4] |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

References

Structural Characterization of 4-Bromo-2,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 4-Bromo-2,6-dimethylpyrimidine (CAS No. 354574-56-4). Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic data derived from established principles and comparative analysis with structurally similar molecules. It also outlines detailed, standardized experimental protocols for the analytical techniques that would be employed for its full structural elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended to serve as a foundational resource for researchers working with this and related pyrimidine derivatives.

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleobases, and as such, its substituted derivatives are of significant interest in medicinal chemistry and drug discovery. The bromine atom at the 4-position and the methyl groups at the 2- and 6-positions create a unique electronic and steric profile, making it a potentially valuable intermediate for the synthesis of more complex molecules. Accurate structural characterization is the first critical step in any research and development endeavor involving such a compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 354574-56-4

-

Molecular Formula: C₆H₇BrN₂

-

Molecular Weight: 187.04 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 187.04 g/mol | Calculated |

| Purity | Typically ≥98% | Commercial Suppliers |

| Appearance | Off-white to pale yellow solid | Predicted |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, 4-Bromo-2,6-dimethylpyridine, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals: a singlet for the aromatic proton on the pyrimidine ring and a singlet for the two equivalent methyl groups.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C5-H | ~7.2 - 7.4 | Singlet (s) | 1H |

| 2,6-CH₃ | ~2.6 - 2.8 | Singlet (s) | 6H |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2/C6 | ~165 - 170 |

| C4 | ~140 - 145 |

| C5 | ~120 - 125 |

| 2,6-CH₃ | ~23 - 26 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Fragment | Notes |

| 186/188 | [C₆H₇BrN₂]⁺ | Molecular ion (M⁺, M+2), showing the bromine isotope pattern. |

| 107 | [C₆H₇N₂]⁺ | Loss of the bromine atom. |

| 79/81 | [Br]⁺ | Bromine atom. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 - 3100 | C-H stretch (aromatic) |

| ~2900 - 3000 | C-H stretch (methyl) |

| ~1550 - 1600 | C=N and C=C stretching (pyrimidine ring) |

| ~1400 - 1450 | C-H bending (methyl) |

| ~1000 - 1100 | C-Br stretch |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data described above.

Synthesis and Purification

A potential synthesis route for this compound involves the bromination of 2,6-dimethylpyrimidin-4-one.

Materials:

-

2,6-dimethylpyrimidin-4-one

-

Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅

-

Inert solvent (e.g., acetonitrile)

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, suspend 2,6-dimethylpyrimidin-4-one in the inert solvent.

-

Add phosphorus oxybromide portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

NMR Spectroscopy

Instrumentation:

-

500 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Ionization Mode: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Infrared Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Logical Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Structural Characterization.

Conclusion

In-depth Technical Guide: Spectral Analysis of 4-Bromo-2,6-dimethylpyrimidine

A comprehensive analysis of 1H and 13C NMR spectral data for 4-Bromo-2,6-dimethylpyrimidine is currently unavailable in public spectral databases. While a definitive in-depth guide with experimental data cannot be provided, this document outlines the expected spectral characteristics based on related compounds and details the standard experimental protocols for such analyses.

Predicted Spectral Data

While experimental data is not available, predicted spectral data for structurally similar compounds can offer insights. For instance, the predicted ¹H NMR spectrum for 4-Bromo-2,6-dimethylpyridine, a related compound, shows a singlet for the two methyl groups and a singlet for the two aromatic protons.[1] It is important to note that the substitution pattern and the nature of the aromatic ring (pyridine vs. pyrimidine) will influence the exact chemical shifts.

General Experimental Protocols for NMR Spectroscopy

The acquisition of ¹H and ¹³C NMR spectra for compounds like this compound typically follows a standardized protocol.

Sample Preparation:

A small quantity of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual proton and carbon signals must not overlap with the signals of interest.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

Spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker ACF300 (400 MHz for ¹H).[2]

-

¹H NMR Spectroscopy: The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is generally required. Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

The following diagram illustrates a typical workflow for NMR spectral analysis.

Data Presentation

Had the data been available, it would be presented in the following tabular format for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Expected Value | s | 6H | 2,6-di-CH₃ |

| Expected Value | s | 1H | H-5 |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Expected Value | 2,6-di-CH₃ |

| Expected Value | C-5 |

| Expected Value | C-4 |

| Expected Value | C-2, C-6 |

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4-Bromo-2,6-dimethylpyrimidine

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromo-2,6-dimethylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines a detailed experimental protocol for its analysis, a plausible fragmentation pathway, and presents the expected quantitative data in a clear, tabular format.

Introduction

This compound is a substituted pyrimidine ring, a core structure in many biologically active molecules. Understanding its molecular structure and fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various applications. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for the analysis of this compound.

Predicted Mass Spectral Data

The mass spectrum of this compound is characterized by the presence of a distinct isotopic pattern for the molecular ion due to the natural abundance of the bromine isotopes, 79Br and 81Br, in an approximate 1:1 ratio. The following table summarizes the predicted key ions and their relative abundances.

| m/z (mass-to-charge ratio) | Ion | Proposed Fragment Structure | Relative Abundance (%) |

| 186/188 | [M]+• | [C6H7BrN2]+• | 100 |

| 171/173 | [M - CH3]+ | [C5H4BrN2]+ | 60 |

| 107 | [M - Br]+ | [C6H7N2]+ | 80 |

| 92 | [M - Br - CH3]+ | [C5H4N2]+• | 40 |

| 66 | [C4H4N]+ | Pyridyne fragment | 30 |

| 42 | [C2H4N]+ | Acetonitrile fragment | 50 |

Proposed Fragmentation Pathway

Upon electron ionization, this compound undergoes a series of fragmentation events. The primary fragmentation pathways are hypothesized to involve the loss of a methyl radical, the bromine atom, and subsequent ring cleavage.

Solubility of 4-Bromo-2,6-dimethylpyrimidine in common organic solvents

An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-dimethylpyrimidine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This technical guide provides a detailed overview of the solubility of this compound, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on structurally similar compounds, alongside a comprehensive experimental protocol for its precise determination.

Predicted Solubility Profile of this compound

The molecular structure of this compound, characterized by a pyrimidine ring with two methyl groups and a bromine atom, suggests that it is a moderately polar compound. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which may contribute to its solubility in polar solvents. Based on the solubility of analogous compounds such as 4-Bromo-2,6-dimethylpyridine and 4,6-dimethylpyrimidine, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. For instance, 4,6-dimethylpyrimidine is known to be soluble in polar organic solvents like ethanol and methanol. Similarly, 4-Bromo-2,6-dimethylpyridine is soluble in organic solvents.

The predicted qualitative solubility of this compound in various common organic solvents is summarized in the table below. It is important to note that these are estimations and experimental verification is recommended for precise applications.

| Solvent | Predicted Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Moderately Soluble |

| Toluene | Sparingly Soluble |

| Hexane | Sparingly Soluble / Insoluble |

| Water | Sparingly Soluble / Insoluble |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For the precise and reliable determination of the thermodynamic solubility of this compound, the shake-flask method is the gold standard and is highly recommended.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved substance in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Detailed Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration to ensure that equilibrium is achieved. A typical equilibration time is 24 to 72 hours.[3][4] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. The resulting value is the solubility of this compound in the specific solvent at the given temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a plausible synthetic pathway for this compound.

References

Stability and Storage of 4-Bromo-2,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2,6-dimethylpyrimidine, a key intermediate in pharmaceutical research and development. Ensuring the chemical integrity of this compound is critical for reproducible experimental results and the quality of downstream products. This document outlines best practices for storage, handling, and stability assessment based on general guidelines for heterocyclic and brominated organic compounds.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on common laboratory practices for similar chemical entities.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, dry place.[1] Some suppliers recommend 2-8 °C. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) is advisable. | Protects against oxidation and reactions with atmospheric moisture. |

| Light | Store in the dark, away from direct sunlight.[1] | Prevents potential photolytic degradation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass).[1] | Prevents contamination and exposure to air and moisture. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids potentially vigorous or hazardous reactions. |

Stability Testing Protocols

A comprehensive stability testing program is essential to determine the shelf-life and identify potential degradation pathways of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2]

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the thermal stability and sensitivity to humidity over an extended period.

Table of Storage Conditions for Stability Studies:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol for Long-Term and Accelerated Stability Testing:

-

Sample Preparation: Place a sufficient quantity of this compound in the intended container closure system.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

-

Time Points: Withdraw samples for analysis at specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies).[2]

-

Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5] This information is crucial for developing a stability-indicating analytical method.

Experimental Protocol for Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound to a combination of UV and visible light as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC-UV, LC-MS) to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stability-Indicating Analytical Method

A validated stability-indicating method is essential for the accurate assessment of stability. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used technique for pyrimidine derivatives.[3][4]

General HPLC Method Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][4]

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a suitable wavelength (e.g., determined by UV scan of the compound).

-

Column Temperature: Ambient or controlled (e.g., 30°C).

The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately separate and quantify this compound from its potential degradation products.

Visualizing Stability Relationships and Workflows

The following diagrams illustrate the key relationships in stability and a typical workflow for a stability study.

Caption: Relationship between storage conditions and chemical stability.

References

A Comprehensive Safety and Handling Guide for 4-Bromo-2,6-dimethylpyrimidine

This technical guide provides a detailed overview of the safety, handling, and toxicological information for 4-Bromo-2,6-dimethylpyrimidine (CAS No: 354574-56-4), intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identification and Properties

This compound is a heterocyclic compound utilized as a pharmaceutical intermediate.[1] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂[2] |

| Molecular Weight | 187.04 g/mol [1] |

| CAS Number | 354574-56-4[2] |

| Appearance | Solid[2] |

| Boiling Point | 219.24°C at 760 mmHg[1] |

| Flash Point | 86.4±21.8 °C[1] |

| Density | 1.5±0.1 g/cm³[1] |

| Topological Polar Surface Area | 25.8 Ų[1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The signal word for this chemical is "Warning".[2][3]

| Hazard Class | Hazard Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[2] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[2][3] |

| Acute toxicity, oral | H302 | Harmful if swallowed[3] |

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust or aerosols.[5]

-

Wash hands thoroughly after handling and before breaks.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][6]

-

Store under an inert atmosphere, with recommended temperatures between 2-8°C.[2]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[4][8]

First-Aid and Emergency Procedures

In case of exposure, immediate action is required. The following workflow outlines the general response to a chemical spill.

Specific First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[5][6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[6][9]

Fire-Fighting and Reactivity Data

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

-

Hazardous Combustion Products: Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]

Reactivity and Stability:

-

The chemical is stable under normal conditions.[8]

-

Hazardous polymerization will not occur.[8]

-

Avoid incompatible materials such as strong oxidizing agents.[8][9]

Toxicological and Ecological Information

Detailed experimental protocols for determining the toxicological properties of this compound are not available in standard safety data sheets. The provided hazard classifications are based on data from similar compounds or computational models.

Toxicological Effects:

-

Acute Toxicity: Harmful if swallowed.[3] May be harmful if inhaled.[9]

-

Respiratory Sensitization: May cause respiratory irritation.[3][6]

-

Germ Cell Mutagenicity: No data available.[9]

-

Carcinogenicity: No data available to indicate it is a carcinogen.[9]

Ecological Information:

-

No specific ecotoxicity data is available. It is advised not to let this chemical enter the environment.[6] Dispose of contents and containers to an approved waste disposal plant.[5][6]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 354574-56-4 [sigmaaldrich.com]

- 3. This compound | 354574-56-4 [sigmaaldrich.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.no [fishersci.no]

- 9. fishersci.com [fishersci.com]

Reactivity of the Bromine Atom in 4-Bromo-2,6-dimethylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-Bromo-2,6-dimethylpyrimidine, a versatile heterocyclic building block in medicinal chemistry and materials science. The document details the key transformations this compound undergoes, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis by providing detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound is a key synthetic intermediate whose utility stems from the reactivity of its C4-bromine atom. The pyrimidine core, being an electron-deficient heterocycle, activates the C4 position for nucleophilic attack. This inherent reactivity, coupled with the versatility of the bromine atom as a leaving group in cross-coupling reactions, makes this compound a valuable scaffold for the synthesis of a diverse range of substituted pyrimidines. Such derivatives are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. This guide will explore the primary pathways through which the bromine atom in this compound can be functionalized.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, stabilizing the negative charge of the Meisenheimer intermediate formed during the reaction.[1][2] This makes the bromine atom susceptible to displacement by a variety of nucleophiles.

General Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the pyrimidine ring is restored.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity and Scope

The bromine atom in this compound is generally more reactive towards aminolysis than its chloro- and iodo-analogs.[3] This reaction can be carried out with a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a wide array of 4-substituted pyrimidine derivatives.

Experimental Protocol: General Aminolysis

A general procedure for the aminolysis of this compound is as follows:

-

In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMSO, or NMP).

-

Add the desired amine (1.1-2.0 eq.).

-

If the amine is used as its salt, add a base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq.).

-

Heat the reaction mixture at a temperature ranging from 80 to 150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[4] This reaction is widely used to synthesize biaryl and vinyl-substituted pyrimidines.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

-

To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C for 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous workup, followed by extraction with an organic solvent.

-

Purify the product by column chromatography.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Good | [5][6] |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | Varies | General |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 16 | Varies | General |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling. (Note: "N/A" indicates data not available in the cited source; "Varies" and "General" indicate that these are general conditions not specific to this compound).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7][8] This reaction is highly valuable for the synthesis of 4-amino-2,6-dimethylpyrimidine derivatives.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%).

-

Add a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.2-2.0 eq.).

-

Add the amine (1.1-1.5 eq.).

-

Add an anhydrous, aprotic solvent like toluene or dioxane.

-

Heat the reaction mixture at 80-120 °C until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry and concentrate.

-

Purify the product via column chromatography.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8-12 | 80-95 (estimated) |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | 16 | 70-80 (estimated) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) |

Table 2: Estimated Conditions for Buchwald-Hartwig Amination. (Note: Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates as specific data for this compound is not extensively documented[9]).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[10] This reaction is instrumental in synthesizing 4-alkynyl-2,6-dimethylpyrimidines.

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or Et₃N), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%) and a copper(I) salt, typically CuI (1-10 mol%).

-

Add the terminal alkyne (1.1-2.0 eq.) and a base, often an amine like Et₃N or i-Pr₂NH, which can also serve as the solvent.

-

Stir the reaction mixture at room temperature to 100 °C under an inert atmosphere.

-

Monitor the reaction's progress using TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the amine hydrohalide salt.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp. | 6-20 | Varies |

| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 100 | 3 | Varies |

| Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | up to 96 (for similar substrates) |

Conclusion

This compound is a highly versatile building block in organic synthesis. The bromine atom at the C4 position exhibits pronounced reactivity, enabling a wide range of functionalizations through nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity and offers generalized experimental protocols that can be adapted for the synthesis of diverse 4-substituted-2,6-dimethylpyrimidine derivatives. Further investigation into the specific reaction kinetics and optimization for this particular substrate will continue to expand its utility in the development of novel pharmaceuticals and functional materials.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate has become an indispensable tool in medicinal chemistry and drug development due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. Pyrimidine moieties are key structural motifs in a vast array of biologically active compounds, and the development of efficient methods for their functionalization is of significant interest.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-2,6-dimethylpyrimidine with various arylboronic acids. The presence of the electron-donating methyl groups at the 2 and 6 positions influences the electronic properties of the pyrimidine ring, which can affect the reaction kinetics. The provided protocol is a generalized procedure derived from established methods for structurally similar bromopyrimidines and other heteroaryl halides.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic ligands on the palladium complex (the dimethyl-pyrimidinyl and aryl groups) couple and are eliminated as the final 4-aryl-2,6-dimethylpyrimidine product, regenerating the catalytically active Pd(0) species.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids and desired scales.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃), 2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, or N,N-Dimethylformamide (DMF))

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure (Conventional Heating):

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1, 5 mL) via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Procedure (Microwave Irradiation):

-

Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL).

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.

-

Work-up and Purification: Follow the work-up and purification steps as described in the conventional heating protocol.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyrimidines, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

| Entry | Bromopyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 25-60[2] |

| 2 | 5-Bromopyrimidine | 2-Pyridylboronate derivative | Pd₂(dba)₃ (1.5) / Ligand | KF | Dioxane | 100 | 12 | 91[3] |

| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81[4] |

| 4 | 4,6-Dichloropyrimidine | Various arylboronic acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane | Reflux | - | Moderate[5] |

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-2,6-dimethylpyrimidine as a key building block. The methodologies outlined are essential for the synthesis of novel substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile and efficient means to functionalize aromatic and heteroaromatic systems. This compound is a readily available and versatile substrate for such transformations, enabling the introduction of a wide array of functional groups at the 4-position of the pyrimidine ring. This document details protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings with this substrate.

Reaction Workflow

The general workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. The process involves careful selection of the catalyst, ligand, base, and solvent, followed by reaction setup under an inert atmosphere, monitoring, workup, and purification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.

Catalytic Cycle for Suzuki-Miyaura Coupling

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 60[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 75 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 80 | 22 | 80[1] |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 65 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 70–80 °C and stir for 18–22 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[2]

Catalytic Cycle for Sonogashira Coupling

Quantitative Data for Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 16 | 78 |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2.5) | CuI (5) | Et₃N | Toluene | 70 | 10 | 90 |

| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | CH₃CN | RT | 24 | 72 |

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

-

CuI (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

-

Anhydrous THF (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of N-aryl or N-heteroaryl amines from aryl or heteroaryl halides.[3][4]

Catalytic Cycle for Buchwald-Hartwig Amination

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 88 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 92 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 18 | 85 |

| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | DMF | 120 | 24 | 76 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

In a glovebox, charge a Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Remove the tube from the glovebox, add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.

-

Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.[5]

Catalytic Cycle for Heck Reaction

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMAc | 120 | 18 | 82 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 20 | 70 |

| 4 | 1-Octene | Pd(OAc)₂ (2) | P(Cy)₃ (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 65 |

Experimental Protocol: Heck Reaction

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Alkene (1.5 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

-

Anhydrous DMF (5 mL)

Procedure:

-

To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF, triethylamine, and the alkene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling facilitates the formation of a C-C bond between this compound and an organostannane reagent.[6][7]

Catalytic Cycle for Stille Coupling

Quantitative Data for Stille Coupling

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 80 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 12 | 85 |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 100 | 18 | 78 |

| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | LiCl | 1,4-Dioxane | 90 | 24 | 72 |

Experimental Protocol: Stille Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Organostannane (1.1 equiv)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene and the organostannane via syringe.

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic solution with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

References

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

Application Notes and Protocols for the Sonogashira Reaction of 4-Bromo-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have facilitated its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety can significantly modulate the biological activity of a molecule. This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromo-2,6-dimethylpyrimidine with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-2,6-dimethylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Data Presentation: Representative Sonogashira Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of brominated heterocycles, which can be adapted for this compound.

| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | Room Temp. | 16 | High |

| 2 | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | Acetonitrile | Room Temp. | 9-11 | 90-97 |

| 3 | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 72-96 |

| 4 | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | Ethanol | 70 | Variable | Good to Excellent |

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine) (2-3 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 70-100 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Troubleshooting:

-

Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.

-

Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[1]

Mandatory Visualization

Caption: General experimental workflow for the Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction